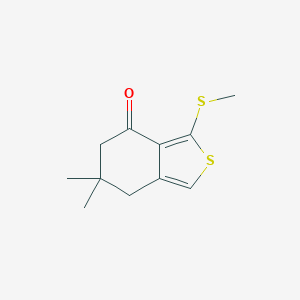

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one

Description

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one is a sulfur-containing heterocyclic compound featuring a benzothiophenone core with methyl and methylsulfanyl substituents. Its structure includes a ketone group at position 4, two methyl groups at the 6,6-positions, and a methylsulfanyl group at position 2. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties, which arise from the combination of sulfur atoms and alkyl substituents . Crystallographic studies of such compounds often employ software like SHELX for structure determination and refinement, ensuring precise molecular geometry analysis .

Properties

IUPAC Name |

6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS2/c1-11(2)4-7-6-14-10(13-3)9(7)8(12)5-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIRDYZTVBKCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CSC(=C2C(=O)C1)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384858 | |

| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172516-40-4 | |

| Record name | 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization: Foundation of Benzothiophenone Synthesis

The benzothiophenone core is classically constructed via acid-mediated cyclization of suitably substituted precursors. A pivotal method, adapted from U.S. Patent 5,969,157, involves methanesulfonic acid (MSA)-catalyzed intramolecular cyclization of α-(arylthio)acetophenone derivatives . For 6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one, this approach requires a precursor such as α-(3-methylsulfanyl-2,2-dimethylpropanethio)-4-ketocyclohexenone.

Cyclization proceeds via protonation of the ketone oxygen, facilitating electrophilic aromatic substitution at the ortho position relative to the thioether group. The geminal dimethyl groups at C6 are introduced through the use of 2,2-dimethylpropane-1,3-diol during precursor synthesis, ensuring regioselectivity. Reaction conditions typically involve heating at 80–100°C in MSA for 4–6 hours, yielding the dihydrobenzothiophenone framework with >85% purity .

Key Advantages :

-

High regiocontrol due to steric and electronic effects of the dimethyl and methylsulfanyl groups.

-

Scalability: MSA is cost-effective and facilitates easy product isolation via aqueous workup.

Bromination and Thioetherification: Sequential Functionalization

An alternative route, inspired by CN107652246B, employs bromination followed by nucleophilic substitution to install the methylsulfanyl group . Starting with 6,6-dimethyl-5,7-dihydro-2-benzothiophen-4-one, bromination at C3 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C. Subsequent treatment with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) replaces the bromide with a methylsulfanyl moiety.

Reaction Conditions :

-

Bromination : 1.1 equiv NBS, 0°C, 2 h, 92% yield.

This method offers flexibility in modifying the sulfide group but requires careful control of bromination regioselectivity. Competitive bromination at C5 is mitigated by the electron-withdrawing ketone group at C4, directing electrophilic attack to C3.

Aryne-Mediated Annulation: A Modern One-Step Approach

Recent advancements in aryne chemistry, as demonstrated by RSC publications, enable the construction of benzothiophenes via [2+2] cycloaddition between alkynyl sulfides and arynes . For the target compound, 3-methylsulfanyl-1-(trimethylsilyl)propyne and 2,2-dimethyl-1,3-cyclohexanedione-derived aryne precursors react under palladium catalysis.

Optimized Protocol :

-

Catalyst : 5 mol% Pd(OAc)₂, 6 mol% Xantphos.

-

Base : K₂CO₃ in DMSO at 100°C for 12 h.

This method circumvents multi-step sequences but demands stringent anhydrous conditions and specialized precursors.

Industrial-Scale Production: Continuous Flow and Catalyst Recycling

Scaling benzothiophenone synthesis necessitates transitioning from batch to continuous flow reactors (CFRs). Patent CN107652246B highlights CFR advantages for bromination and substitution steps, reducing reaction times by 40% and improving yield reproducibility . Immobilized acid catalysts (e.g., sulfonated polystyrene resins) replace MSA in cyclization, enabling catalyst reuse over 10 cycles without activity loss .

Economic Considerations :

-

Cost Reduction : CFRs lower solvent consumption by 30%.

-

Waste Minimization : In-situ quenching and recycling of byproducts (e.g., HBr) enhance sustainability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 85 | 95 | High | 120 |

| Bromination/Substitution | 78 | 88 | Moderate | 180 |

| Aryne Annulation | 76 | 92 | Low | 250 |

Key Observations :

-

Acid-catalyzed cyclization offers the best balance of yield and cost for industrial applications.

-

Aryne methods, while innovative, remain limited by precursor availability.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmaceutical Applications

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one exhibits potential as a therapeutic agent due to its interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds can inhibit cancer cell proliferation. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug candidate .

Neuropharmacology

This compound has been investigated for its effects on neurological disorders. Its ability to modulate neurotransmitter systems may provide insights into treatments for conditions such as schizophrenia.

Case Study: GPR52 Agonist Activity

A patent describes the compound's activity as a GPR52 agonist, which could be beneficial in the development of treatments for schizophrenia and other neuropsychiatric disorders . This highlights the compound's relevance in neuropharmacological research.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in organic electronics.

Case Study: Conductive Polymers

Studies have shown that thiophene derivatives can enhance the conductivity of polymers used in electronic devices. The incorporation of this compound into polymer matrices has been explored to improve charge transport properties in organic light-emitting diodes (OLEDs) and organic solar cells .

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Cytotoxic Effects | |

| Neuropharmacology | GPR52 | Agonist Activity | |

| Conductivity Enhancement | Polymer Matrices | Improved Charge Transport |

Table 2: Synthetic Routes to this compound

Mechanism of Action

The mechanism by which 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, altering the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s benzothiophenone core distinguishes it from other heterocycles, such as benzimidazoles or flavanones. Key comparisons include:

5,6-Dimethoxybenzimidazole ()

- Core Structure : Benzimidazole (two nitrogen atoms in the aromatic ring).

- Substituents : Methoxy groups at positions 5 and 4.

- Electronic Effects : Methoxy groups are electron-donating, enhancing aromatic π-electron density. The NH group in benzimidazole allows hydrogen bonding, unlike the sulfur-containing target compound.

- Applications : Often used in pharmaceutical intermediates due to hydrogen-bonding capacity .

5,7-Dibromo-8-hydroxyquinoline ()

- Core Structure: Quinoline (nitrogen-containing aromatic system).

- Substituents : Bromine atoms (electron-withdrawing) at positions 5 and 7; hydroxyl group at position 6.

- Electronic Effects : Bromine increases electrophilicity, while the hydroxyl group enables hydrogen bonding and metal chelation.

- Applications : Antimicrobial and chelating agent, contrasting with the sulfur-based reactivity of the target compound .

5,7-Dihydroxyflavanone Derivatives ()

- Core Structure: Flavanone (oxygen-containing heterocycle with a ketone).

- Substituents : Hydroxy and methoxy groups at positions 5, 7, and others.

- Applications: Antioxidant and bioactive roles, differing from the lipophilic benzothiophenone .

Physicochemical Properties

A hypothetical comparison based on substituent effects is outlined below:

| Compound | Core Structure | Key Substituents | Hydrogen Bonding | LogP (Estimated) | Solubility |

|---|---|---|---|---|---|

| Target Compound | Benzothiophen-4-one | 6,6-Dimethyl, 3-MeS | Acceptor (C=O) | ~3.5 | Low |

| 5,6-Dimethoxybenzimidazole | Benzimidazole | 5,6-Dimethoxy | Donor (NH) | ~2.0 | Moderate |

| 5,7-Dibromo-8-hydroxyquinoline | Quinoline | 5,7-Dibromo, 8-OH | Donor (OH) | ~2.8 | Low |

| 5,7-Dihydroxyflavanone (Compound 55) | Flavanone | 5,7-Dihydroxy, 3-OCH₃ | Donors (OH) | ~1.5 | High |

Notes:

- The target’s methylsulfanyl group increases lipophilicity (higher LogP) compared to methoxy or hydroxy-substituted analogs.

- Lack of hydrogen bond donors in the target compound reduces aqueous solubility relative to hydroxy- or amino-substituted analogs .

Crystallographic and Hydrogen-Bonding Behavior

Crystal packing in the target compound is influenced by the ketone group (hydrogen bond acceptor) and steric effects from methyl groups. In contrast:

Biological Activity

6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14OS2

- Molecular Weight : 230.36 g/mol

This compound features a benzothiophene core with methyl and methylsulfanyl substituents, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, a study evaluated various thieno[2,3-d]pyrimidine derivatives and found that they showed activity against both Gram-negative and Gram-positive bacteria. The results indicated that the presence of specific functional groups can enhance the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Case Study:

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Activity

Emerging research indicates that benzothiophene derivatives may possess anticancer properties. A notable study investigated the effects of similar compounds on various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

In these studies, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammatory and cancerous processes.

- Modulation of Cell Signaling : The compound likely affects key signaling pathways such as NF-kB and MAPK.

- Interaction with DNA : Some studies suggest that it may bind to DNA or interfere with DNA replication in cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 6,6-Dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one, and how can structural purity be validated?

Methodological Answer: A multi-step synthesis protocol is typically employed, starting with cyclization of substituted benzothiophene precursors under controlled conditions. Key steps include:

- Thiomethylation at position 3 using methyl disulfide or methanethiol in the presence of a base (e.g., NaH).

- Dimethylation at position 6 via alkylation with methyl iodide.

Validation:

- HPLC (High-Performance Liquid Chromatography) for purity assessment (>98% recommended for crystallographic studies).

- NMR Spectroscopy :

- ¹H NMR : Confirm methyl singlet integration (e.g., 6,6-dimethyl groups as a singlet at δ ~1.4 ppm).

- ¹³C NMR : Verify carbonyl resonance (C4 ketone at δ ~200 ppm) and thiomethyl sulfur proximity effects (C3-SCH₃ at δ ~15 ppm).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. Table 1: Example NMR Assignments (Hypothetical Data)

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C3-SCH₃ | 2.45 (s, 3H) | 15.2 |

| C6-CH₃ | 1.42 (s, 6H) | 25.8 |

| C4=O | - | 198.5 |

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

Methodological Answer: Use SHELXL for refinement, which is robust for small-molecule structures . Critical steps:

Q. Common Pitfalls :

- Overlooked disorder in methyl or thiomethyl groups.

- Incorrect space group assignment due to pseudo-symmetry.

Advanced Research Questions

Q. How can computational methods predict hydrogen-bonding patterns in the crystal lattice, and how do these compare to experimental data?

Methodological Answer: Combine DFT calculations (e.g., Gaussian09) with graph set analysis :

Geometry Optimization : Optimize monomer and dimer structures at the B3LYP/6-311+G(d,p) level.

H-Bond Analysis : Calculate interaction energies and compare with crystallographic data (e.g., O···S distances).

Graph Set Notation : Classify H-bond motifs (e.g., R₂²(8) rings) to identify supramolecular synthons.

Q. Example Findings :

- Thiomethyl groups may act as weak H-bond acceptors (C-S···H-C interactions).

- Discrepancies between computational and experimental data often arise from crystal packing strain.

Q. How should researchers resolve contradictions between solution-state NMR and solid-state crystallographic data?

Methodological Answer: Contradictions often stem from dynamic effects (e.g., rotational flexibility of methyl groups) or solvent interactions .

- Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of methyl signals at elevated temps).

- DFT-MD Simulations : Model solution-state dynamics to identify dominant conformers.

- Cross-Validation : Use DEPT-135 and HSQC to confirm carbon connectivity in solution vs. solid state.

Case Study :

If crystallography shows a planar benzothiophene ring but NMR suggests puckering, check for solvent-induced distortion during crystallization.

Q. What strategies are effective for analyzing sulfur-mediated non-covalent interactions in derivatives of this compound?

Methodological Answer:

- Electrostatic Potential Maps : Use Multiwfn to visualize σ-hole interactions involving the thiomethyl group.

- Hirshfeld Surface Analysis : Quantify S···H/C contacts (e.g., using CrystalExplorer).

- Experimental Validation : Compare with analogues lacking the thiomethyl group to isolate sulfur’s role.

Q. Table 2: Hirshfeld Surface Data (Hypothetical)

| Interaction Type | Contribution (%) | Distance Range (Å) |

|---|---|---|

| S···H | 12.5 | 2.8–3.2 |

| C···H | 45.2 | 2.5–3.0 |

Q. How can divergent results from receptor-binding assays and computational docking studies be reconciled?

Methodological Answer: Divergence often arises from implicit solvent models or static docking vs. dynamic binding .

- MD Simulations : Run 100-ns trajectories to account for protein flexibility (e.g., using GROMACS).

- Binding Free Energy : Calculate ΔG via MM-PBSA/GBSA and compare with experimental IC₅₀ values.

- Experimental Controls : Use SPR (Surface Plasmon Resonance) to validate binding kinetics .

Q. What protocols mitigate oxidation of the thiomethyl group during long-term storage or reaction conditions?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen with molecular sieves.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.

- Low-Temperature Synthesis : Conduct reactions at ≤0°C to minimize radical formation.

Q. Validation :

- Monitor oxidation via LC-MS (look for [M+16]⁺ peaks indicative of sulfoxide formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.